molecular formula C18H14ClNO4 B2517997 (Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate CAS No. 848753-17-3

(Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

Cat. No.: B2517997
CAS No.: 848753-17-3
M. Wt: 343.76
InChI Key: OPOGZDVWQAFPCD-SXGWCWSVSA-N
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Description

(Z)-2-(2-Chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a synthetic aurone analog characterized by a benzofuran-3(2H)-one core substituted with a 2-chlorobenzylidene group at the C2 position and a dimethylcarbamate ester at the C6 oxygen. The (Z)-stereochemistry of the benzylidene double bond is critical for its biological activity, as demonstrated in structurally related compounds . The dimethylcarbamate moiety enhances metabolic stability compared to hydroxylated analogs, a feature shared with diethylcarbamate-functionalized aurones .

Properties

IUPAC Name

[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4/c1-20(2)18(22)23-12-7-8-13-15(10-12)24-16(17(13)21)9-11-5-3-4-6-14(11)19/h3-10H,1-2H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOGZDVWQAFPCD-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Cl)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate typically involves the condensation of 2-chlorobenzaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate. Its pharmacological properties, such as bioavailability, toxicity, and efficacy, would be evaluated in preclinical and clinical studies.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Aurones and benzofuran derivatives with modifications to the benzylidene substituent, ester groups, or heterocyclic appendages have been extensively studied. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Aurone Derivatives

Compound Name Substituents (C2 Benzylidene) C6 Functional Group Molecular Weight (g/mol) Key Biological Activity Reference
(Z)-2-(2-Chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate 2-Chlorophenyl Dimethylcarbamate 347.76* Tubulin inhibition (predicted)
(Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) 4-Cyanophenyl Carbonitrile 403.41 Not reported (synthetic intermediate)
(Z)-6-((2,6-Dichlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one (5b) Pyridin-4-yl 2,6-Dichlorobenzyl ether 428.26 IC50 = 84 nM (PC-3 prostate cancer cells)
(Z)-2-((1-(4-Nitrophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate (9k) Pyrazole-thiophene hybrid Diethylcarbamate 521.95 Antiproliferative activity (specific IC50 not reported)
(Z)-2-((2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) 2,4,6-Trimethylphenyl Carbonitrile 386.43 Not reported (synthetic intermediate)

*Calculated based on formula C₁₈H₁₅ClNO₅.

Key Findings from Comparative Studies

Substituent Effects on Tubulin Binding: The 2-chloro substituent on the benzylidene group (as in the target compound) is structurally analogous to the 2,6-dichloro substitution in 5b, which enhances tubulin-binding affinity by mimicking colchicine’s halogen interactions .

Ester Group Modifications :

  • Dimethylcarbamate (target compound) vs. diethylcarbamate (e.g., 9k ): Diethylcarbamate analogs show marginally improved metabolic stability in vivo due to reduced esterase susceptibility, but dimethylcarbamates retain comparable potency with simpler synthesis .
  • Ether-linked groups (e.g., 5b ) exhibit lower metabolic stability than carbamate esters, as observed in pharmacokinetic studies .

Biological Activity: 5a and 5b (IC50 < 100 nM) demonstrate that electron-withdrawing groups (e.g., nitrile, dichloro) enhance antiproliferative activity by stabilizing the Michael acceptor-like benzofuranone core . Pyrazole-based analogs (e.g., 9k) show broad-spectrum activity against leukemia cell lines but lack tubulin-targeting data, suggesting alternative mechanisms .

Synthetic Accessibility: The target compound’s synthesis likely follows methods similar to 11a,b (), involving condensation of substituted aldehydes with benzofuran precursors in acetic anhydride/sodium acetate. However, carbamate installation requires additional steps, such as reacting phenolic intermediates with dimethylcarbamoyl chloride .

Table 2: In Vitro Anticancer Activity of Select Analogs

Compound Cancer Cell Line IC50 (nM) Mechanism Reference
5a PC-3 (prostate) 72 Tubulin polymerization inhibition
5b PC-3 (prostate) 84 Tubulin polymerization inhibition
9k Leukemia (unspecified) Not quantified Unknown (non-tubulin)
Target compound* N/A N/A Predicted tubulin inhibition

*Biological data for the target compound is unavailable; predictions based on structural analogy.

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